molecular formula C8H13N3O B11800127 2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol

2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B11800127
M. Wt: 167.21 g/mol
InChI Key: CGNVBGRTHITTMS-UHFFFAOYSA-N
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Description

2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring with an amino group and a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3-amino-5-cyclopropyl-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key proteins or nucleic acids, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • 2-(5-Amino-1H-pyrazol-1-yl)ethanol
  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides

Uniqueness

2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the cyclopropyl group and the ethanol moiety, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(3-amino-5-cyclopropylpyrazol-1-yl)ethanol

InChI

InChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)11(10-8)3-4-12/h5-6,12H,1-4H2,(H2,9,10)

InChI Key

CGNVBGRTHITTMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCO)N

Origin of Product

United States

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